Product packaging for D-Alanine-3,3,3-N-t-Boc-d4(Cat. No.:)

D-Alanine-3,3,3-N-t-Boc-d4

Cat. No.: B12417235
M. Wt: 193.23 g/mol
InChI Key: QVHJQCGUWFKTSE-LCWPNRBJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeling in Modern Biochemical and Synthetic Investigations

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). diagnosticsworldnews.commetsol.com This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. diagnosticsworldnews.com This mass difference can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com

The use of stable isotopes offers several advantages in biochemical and synthetic research:

Tracing Metabolic Pathways: Labeled compounds can be introduced into biological systems to trace their journey through metabolic pathways, helping to elucidate the sequence of biochemical reactions and identify novel metabolites. silantes.comnih.govsilantes.com

Quantitative Analysis: Stable isotope-labeled molecules are widely used as internal standards in quantitative proteomics and metabolomics, allowing for precise measurement of the abundance of proteins and metabolites in complex mixtures. diagnosticsworldnews.comsilantes.com

Mechanistic Elucidation: The kinetic isotope effect, a change in the rate of a chemical reaction upon isotopic substitution, provides valuable insights into reaction mechanisms. pnas.orgacs.org

Structural Biology: Isotope labeling enhances the signals in NMR spectroscopy and is beneficial in X-ray crystallography, aiding in the determination of the three-dimensional structures of biomolecules like proteins and nucleic acids. silantes.comsilantes.com

Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety risks, making them suitable for use in a wide range of studies, including those involving human subjects. diagnosticsworldnews.commetsol.com

Role of Deuterated Amino Acids as Probes in Mechanistic Studies

Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium, are particularly useful probes for investigating enzymatic mechanisms and protein structure. pnas.orgnih.gov The substitution of hydrogen with deuterium, which is twice as heavy, can significantly alter the vibrational frequency of C-H bonds. This change can lead to a kinetic isotope effect (KIE) if the bond to the isotope is broken or altered in the rate-determining step of a reaction. By measuring the KIE, researchers can gain detailed information about transition states and reaction pathways. pnas.orgacs.org

Furthermore, the incorporation of deuterated amino acids can simplify complex NMR spectra of proteins. Since deuterium is "silent" in ¹H-NMR, selectively replacing protons with deuterons can help to resolve overlapping signals and facilitate the assignment of resonances. pnas.orgportlandpress.com This approach is invaluable for studying the structure and dynamics of large proteins and protein complexes. isotope.com Deuterated amino acids have also been utilized in drug discovery to improve the metabolic stability of pharmaceuticals by slowing down their enzymatic degradation. beilstein-journals.orgnih.gov

Overview of N-tert-Butoxycarbonyl (Boc) Protection in Synthetic Chemistry and Amino Acid Derivatives

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids in peptide synthesis and other organic transformations. thermofisher.com Protecting groups are essential in multi-step synthesis to prevent unwanted side reactions at reactive functional groups. thermofisher.com

The Boc group offers several key advantages:

Stability: It is stable under a wide range of reaction conditions, including those used for peptide coupling.

Ease of Removal: The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), without affecting other acid-labile protecting groups. thermofisher.com This orthogonality allows for selective deprotection during the synthesis of complex molecules. thermofisher.com

Improved Solubility: The bulky and lipophilic nature of the Boc group can enhance the solubility of amino acid derivatives in organic solvents, facilitating their handling and purification.

In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are sequentially added to a growing peptide chain attached to a solid support. springernature.comresearchgate.net The Boc group is removed at each step to allow for the formation of the next peptide bond. thermofisher.com

Research Scope and Utility of D-Alanine-2,3,3,3-D4-N-T-Boc

D-Alanine-2,3,3,3-D4-N-T-Boc is a specialized reagent that combines the benefits of a D-amino acid, stable isotope labeling, and Boc protection. Its research applications are primarily centered on detailed mechanistic and structural investigations in chemical biology and biochemistry.

The presence of the D-alanine enantiomer is significant as D-amino acids are found in the cell walls of bacteria and have distinct biological roles compared to their L-counterparts. chemicalbook.com The deuterium labeling at both the α-carbon and the methyl group provides a powerful tool for probing enzymatic reactions involving D-alanine, such as those catalyzed by racemases and transaminases. The kinetic isotope effects arising from the deuteration can help to elucidate the mechanisms of these enzymes.

The Boc protection allows for the controlled incorporation of this labeled D-alanine into synthetic peptides or other complex molecules. This enables researchers to create specific probes to study peptide-protein interactions, enzyme-substrate binding, and the structural consequences of incorporating a D-amino acid into a peptide chain.

Below is a data table summarizing the key properties of D-Alanine-2,3,3,3-D4-N-T-Boc and related compounds.

PropertyD-Alanine-2,3,3,3-D4-N-T-Boc
Molecular Formula CD₃CD(NHtBOC)COOH
Molecular Weight 193.23 g/mol cymitquimica.com
Appearance White Solid cymitquimica.com
Isotopic Purity 98 atom % D cymitquimica.com
Unlabeled CAS Number 7764-95-6 clearsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO4 B12417235 D-Alanine-3,3,3-N-t-Boc-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO4

Molecular Weight

193.23 g/mol

IUPAC Name

(2R)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3,5D

InChI Key

QVHJQCGUWFKTSE-LCWPNRBJSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of D Alanine 2,3,3,3 D4 N T Boc

Precursor Synthesis and Isotopic Labeling Strategies

The foundational stage in the synthesis of D-Alanine-2,3,3,3-D4-N-T-Boc is the preparation of the deuterated D-alanine backbone. This involves sophisticated techniques to ensure high levels of deuterium (B1214612) incorporation at specific positions and to establish the correct stereochemistry.

Deuteration Techniques for Alanine (B10760859) Backbones

The introduction of deuterium into the alanine molecule can be achieved through several strategic approaches, primarily categorized as direct hydrogen-deuterium (H/D) exchange or de novo synthesis from deuterated precursors. mdpi.com

Direct H/D Exchange: This method involves the direct replacement of hydrogen atoms with deuterium on the alanine molecule or a late-stage intermediate. mdpi.com Metal-catalyzed H/D exchange reactions, often performed under hydrothermal conditions in deuterium oxide (D₂O), are a common approach. mdpi.com However, these high-temperature and high-pressure conditions can lead to undesirable side reactions like epimerization, which compromises stereochemical purity. mdpi.com Milder, catalyst-driven methods have been developed to circumvent these issues. For instance, using a palladium-on-carbon catalyst with aluminum and D₂O allows for selective H/D exchange under more controlled conditions. mdpi.com Another approach involves heating the amino acid with benzaldehyde (B42025) in deuterated acetic acid (acetic acid-d₄), which can yield isotopic purity of over 99.5%, though this method can also lead to racemization. mdpi.com

The choice of deuteration strategy depends on the desired level of isotopic enrichment, scalability, and the need to preserve stereochemistry, which is addressed in the subsequent synthetic step.

Stereoselective Synthesis of D-Alanine Intermediates

Achieving the correct D-configuration is paramount. Since many deuteration methods can lead to a racemic mixture (a 50:50 mixture of D- and L-alanine), stereoselective synthesis or resolution techniques are required.

Asymmetric Synthesis: This approach aims to directly synthesize the D-enantiomer. One method involves the catalytic stereoinversion of the more readily available L-alanine. Using a combination of an achiral pyridoxal (B1214274) analogue (like 3,5-dichloro-2-hydroxybenzaldehyde) and a chiral base, L-alanine can be converted to deuterated D-alanine with an inversion of stereochemistry under mild conditions. researchgate.net Other enzymatic methods, such as using an (R)-selective transaminase, can catalyze the asymmetric amination of a precursor like pyruvate (B1213749) to directly yield D-alanine with high enantiomeric purity. asm.org

Chemical Synthesis from Chiral Precursors: D-alanine can also be prepared from an optically active starting material. For instance, reacting L-chloropropionic acid (with high enantiomeric purity) with ammonia (B1221849) in a water/alcohol mixture can produce D-alanine, also with high enantiomeric purity (>98% ee). google.com

Table 1: Comparison of Stereoselective Synthesis Methods for D-Alanine Intermediates
MethodPrincipleTypical Starting MaterialKey Reagents/CatalystsAdvantagesConsiderations
Enzymatic ResolutionSelective enzymatic reaction on one enantiomer in a racemic mixtureN-acetyl-DL-alanine-d₄Hog renal acylaseHigh enantiomeric purityRequires a resolution step and recycling of the unwanted enantiomer proquest.com
Catalytic StereoinversionInversion of the stereocenter of the opposite enantiomerL-alaninePyridoxal analogue, chiral baseDirect conversion, mild conditions researchgate.netRequires specific catalysts
Asymmetric Enzymatic SynthesisDirect synthesis of the D-enantiomer via an enzyme-catalyzed reactionPyruvic acid(R)-selective transaminaseHigh enantioselectivity, low-cost starting materials nih.govEnzyme stability and activity can be limiting factors
Chemical SynthesisNucleophilic substitution with inversion of configurationL-chloropropionic acidAmmoniaHigh enantiomeric purity google.comAvailability of chiral starting material

N-Terminal Protection Strategies: Detailed Examination of Boc Introduction

Once the deuterated D-alanine precursor is obtained, the α-amino group must be protected to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various conditions and its ease of removal under mild acidic conditions.

Optimization of Boc Anhydride (B1165640) Reaction Conditions

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). The optimization of this reaction is crucial for achieving high yields and purity.

The reaction is generally performed in a mixed solvent system, such as dioxane and water, under alkaline conditions. The choice of base, solvent, and temperature can significantly impact the reaction's efficiency.

Base: Common bases include sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), and organic bases like triethylamine (B128534) (TEA). highfine.com The base neutralizes the amino acid's carboxylic acid group and the acidic byproduct of the reaction.

Solvent: Dioxane, tetrahydrofuran (B95107) (THF), methanol (B129727), and acetonitrile (B52724) are common organic solvents used, often in combination with water to dissolve the amino acid salt. fishersci.co.uk Anhydrous conditions (e.g., using TEA in methanol or DMF) are preferred for substrates that are sensitive to water.

Temperature: The reaction is typically carried out at room temperature or with moderate heating (e.g., 40-50 °C) to ensure a reasonable reaction rate without degrading the reactants. fishersci.co.uk

Catalyst: For less nucleophilic amines, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction. highfine.com

A typical protocol involves dissolving the deuterated D-alanine in an aqueous solution of a base like sodium bicarbonate, followed by the addition of Boc anhydride, often dissolved in an organic solvent like dioxane. The reaction mixture is stirred for several hours until completion.

Table 2: Optimization Parameters for N-Boc Protection
ParameterCommon ConditionsRationale/Considerations
ReagentDi-tert-butyl dicarbonate (Boc₂O)Standard and effective reagent for Boc protection fishersci.co.uk
Solvent SystemDioxane/Water, THF/Water, MethanolEnsures solubility of both the amino acid salt and Boc anhydride
BaseNaOH, NaHCO₃, Triethylamine (TEA)Maintains alkaline pH for the reaction to proceed efficiently
TemperatureRoom Temperature to 50 °CBalances reaction rate with potential for side reactions or degradation fishersci.co.uk
Catalyst (if needed)4-dimethylaminopyridine (DMAP)Used for substrates with low nucleophilicity to increase reaction rate highfine.com

Purification and Isolation Methodologies for Boc-Protected Deuterated Alanine

After the reaction is complete, a systematic work-up and purification procedure is necessary to isolate the pure D-Alanine-2,3,3,3-D4-N-T-Boc.

Quenching and Extraction: The reaction mixture is often diluted with water and the organic solvent is removed under reduced pressure. The pH of the remaining aqueous solution is then adjusted to the acidic side (pH 2-3) using an acid like dilute hydrochloric acid. This protonates the carboxylic acid group of the product, making it less water-soluble. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or ether.

Washing: The combined organic extracts are washed sequentially to remove impurities. A wash with a dilute acid solution (e.g., 0.1 N HCl) removes any remaining unreacted amine. beilstein-journals.org This is followed by a wash with a saturated aqueous sodium bicarbonate solution to remove acidic byproducts. beilstein-journals.org Finally, a wash with brine (saturated NaCl solution) helps to remove residual water from the organic phase.

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

Final Purification: If necessary, the crude product can be further purified. Column chromatography over silica (B1680970) gel is a common method for separating the desired product from any remaining impurities. beilstein-journals.org Alternatively, crystallization from a suitable solvent pair, such as ethyl acetate and a non-polar solvent like petroleum ether or hexane, can yield a highly pure crystalline product.

Isotopic Enrichment and Purity Assessment in Deuterated Compounds

The final and critical step is to verify the chemical identity, stereochemical integrity, and, most importantly, the isotopic enrichment of the synthesized D-Alanine-2,3,3,3-D4-N-T-Boc. A combination of analytical techniques is employed for this comprehensive analysis. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural verification and isotopic analysis.

¹H NMR (Proton NMR): In a highly deuterated compound, the proton signals corresponding to the deuterated positions will be significantly diminished or absent. This provides direct evidence of successful deuterium incorporation. sigmaaldrich.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming the positions of the deuterium labels on the molecule. It can also be used for quantitative analysis of isotopic enrichment. sigmaaldrich.comnih.gov

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium (C-D coupling) can also confirm the location of the deuterium atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for determining the molecular weight and calculating the isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio (m/z) and the distribution of isotopic peaks in the mass spectrum, one can accurately quantify the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. nih.govresearchgate.net The observed isotopic cluster is compared to the theoretical distribution for a given level of enrichment. nih.gov Advances in time-of-flight (TOF) mass spectrometry provide high resolution, which allows for more accurate separation and quantification of different isotopologues. researchgate.netalmacgroup.com

Molecular Rotational Resonance (MRR) Spectroscopy: This advanced technique provides a complete description of the isotopic composition of a sample. Each distinct isotopomer produces a unique rotational spectrum, allowing for the identification and quantification of all isotopic species in the mixture, including any over-, under-, or mis-deuterated impurities. acs.org

The combination of these methods provides a comprehensive characterization of the final product, ensuring it meets the required specifications for isotopic purity and chemical identity before its use in further applications. rsc.org

Strategies for Maximizing Deuterium Incorporation

The synthesis of D-Alanine-2,3,3,3-D4-N-T-Boc with high isotopic enrichment is a significant challenge in medicinal chemistry and drug development. The primary goal is to replace all four protium (B1232500) atoms on the alanine backbone with deuterium. This requires carefully designed synthetic strategies that introduce deuterium at both the α- and β-positions of the amino acid. Various methodologies have been explored to achieve high levels of deuterium incorporation, often involving multi-step syntheses starting from deuterated precursors or employing powerful deuteration reagents.

One effective approach begins with a fully deuterated starting material. For instance, the synthesis can commence from deuterated pyruvic acid (pyruvic acid-d4), which serves as a key precursor. This intermediate can be subjected to reductive amination using a chiral amine to introduce the desired D-stereochemistry. The use of a deuterated reducing agent, such as sodium borodeuteride (NaBD4), is crucial in this step to ensure the incorporation of deuterium at the α-position. The subsequent N-protection with di-tert-butyl dicarbonate (Boc)2O yields the final product.

Alternatively, H-D exchange reactions on the non-deuterated D-alanine scaffold present another viable route. These reactions are typically catalyzed by heavy metal catalysts, such as palladium or ruthenium, in the presence of a deuterium source like deuterium oxide (D2O). The efficiency of these exchange reactions can be influenced by factors such as temperature, pressure, and the choice of catalyst. For instance, palladium on carbon (Pd/C) has been shown to facilitate H-D exchange at the positions adjacent to the amino group. However, achieving complete deuteration at the methyl group (β-position) through this method can be challenging and may require harsh reaction conditions.

Enzymatic methods offer a milder and often more selective alternative for deuterium incorporation. rsc.org Specific enzymes, such as amino acid dehydrogenases, can catalyze the reductive amination of a deuterated keto-acid precursor in the presence of a deuterated reducing equivalent, leading to the formation of the desired deuterated D-amino acid with high stereoselectivity and isotopic purity. rsc.org While highly efficient, the scalability of enzymatic methods can sometimes be a limitation for large-scale production.

A summary of key synthetic strategies for maximizing deuterium incorporation is presented in the table below.

Strategy Deuterium Source Key Reagents/Catalysts Advantages Challenges
Reductive Amination of Deuterated Precursor Deuterated pyruvic acid, NaBD4Chiral amine, (Boc)2OHigh isotopic purity, good stereocontrolAvailability and cost of deuterated starting materials
Catalytic H-D Exchange D2OPd/C, Ru catalystsUtilizes readily available starting materialsMay require harsh conditions, incomplete deuteration at the methyl group
Enzymatic Synthesis Deuterated precursors, D2OAmino acid dehydrogenasesHigh selectivity and stereospecificity, mild reaction conditionsScalability can be a concern

Evaluation of Chemical and Isotopic Purity for Research Applications

The utility of D-Alanine-2,3,3,3-D4-N-T-Boc in research, particularly in pharmacokinetic and metabolic studies, is critically dependent on its chemical and isotopic purity. Therefore, rigorous analytical characterization is essential to confirm the identity, quantify the level of deuterium incorporation, and ensure the absence of impurities. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Isotopic Purity Assessment:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the isotopic purity of deuterated compounds. alexandraatleephillips.comrsc.org Specifically, ¹H NMR and ²H NMR are invaluable for this assessment.

¹H NMR (Proton NMR): In a highly deuterated sample of D-Alanine-2,3,3,3-D4-N-T-Boc, the signals corresponding to the alanine protons at the C-2 and C-3 positions should be significantly diminished or absent. The presence of any residual signals in these regions allows for the quantification of the remaining protium content, thereby providing a direct measure of the isotopic enrichment.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum of D-Alanine-2,3,3,3-D4-N-T-Boc should show distinct signals for the deuterium atoms at the C-2 and C-3 positions, confirming their presence and location within the molecule.

High-Resolution Mass Spectrometry (HR-MS) is another critical tool for evaluating isotopic enrichment. rsc.org By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the mass shift due to the incorporated deuterium atoms can be precisely measured. The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the percentage of deuterium incorporation.

Chemical Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of Boc-protected amino acids. nih.govgoogle.com A reversed-phase HPLC method, using a suitable C18 column and a mobile phase gradient of water and acetonitrile with an additive like trifluoroacetic acid, can effectively separate the desired product from any starting materials, by-products, or other impurities. The purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. Purity levels exceeding 98% are often required for research applications. tcichemicals.comtcichemicals.com

The combination of these analytical techniques provides a comprehensive evaluation of both the isotopic and chemical purity of D-Alanine-2,3,3,3-D4-N-T-Boc, ensuring its suitability for demanding research applications.

A summary of the analytical techniques used for purity evaluation is provided in the table below.

Analytical Technique Parameter Assessed Information Provided
¹H NMR Isotopic PurityQuantification of residual protium content.
²H NMR Isotopic PurityConfirmation of deuterium incorporation and location.
HR-MS Isotopic PurityPrecise mass measurement and calculation of deuterium enrichment.
HPLC Chemical PuritySeparation and quantification of the main product and any impurities.

Sophisticated Analytical Techniques for Characterization and Quantification of D Alanine 2,3,3,3 D4 N T Boc

Spectroscopic Analysis for Structural Elucidation and Isotopic Verification

Spectroscopic methods are fundamental in confirming the structural integrity and isotopic labeling of D-Alanine-2,3,3,3-D4-N-T-Boc. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about atomic connectivity, functional groups, and the presence of specific isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Integration and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and is particularly crucial for verifying isotopic labeling. For D-Alanine-2,3,3,3-D4-N-T-Boc, a combination of ¹H, ²H, and ¹³C NMR experiments is used to confirm the structure and the specific sites of deuteration.

In the ¹H NMR spectrum, the absence of signals corresponding to the α-proton and the β-methyl protons of the alanine (B10760859) backbone is the primary confirmation of successful deuteration at the 2, 3, 3, and 3 positions. The spectrum is simplified, dominated by the signal from the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group, which typically appears as a sharp singlet around 1.4 ppm. The proton on the nitrogen of the carbamate group (N-H) would also be visible, though its chemical shift can be broad and variable depending on the solvent and concentration.

²H (Deuterium) NMR spectroscopy provides direct evidence of deuterium incorporation. clearsynth.com A ²H NMR spectrum of D-Alanine-2,3,3,3-D4-N-T-Boc would exhibit signals in regions corresponding to the chemical shifts of the protons they replaced, confirming the presence of deuterium at the C2 and C3 positions of the alanine structure.

¹³C NMR spectroscopy offers further structural confirmation. The spectrum will show characteristic signals for the carbonyl carbons of both the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the alanine backbone. The signals for the deuterated carbons (C2 and C3) will exhibit splitting due to one-bond and two-bond carbon-deuterium coupling, and their intensity will be significantly lower compared to their protonated counterparts. This provides definitive proof of the location of the deuterium labels.

Table 1: Predicted NMR Chemical Shifts for D-Alanine-2,3,3,3-D4-N-T-Boc

Atom Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity
tert-butyl ¹H ~1.4 Singlet
N-H ¹H Variable (e.g., ~5.0) Broad Singlet
Cα-D ²H ~4.0-4.2 Signal Present
Cβ-D₃ ²H ~1.3-1.5 Signal Present
Carboxylic Acid (C=O) ¹³C ~175-177 Singlet
Boc (C=O) ¹³C ~155-156 Singlet
Boc (quaternary C) ¹³C ~80 Singlet
¹³C ~50 Multiplet (due to C-D coupling)
Boc (CH₃) ¹³C ~28 Singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Signature Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. In the analysis of D-Alanine-2,3,3,3-D4-N-T-Boc, these methods are particularly useful for confirming the presence of the N-Boc protecting group and the carboxylic acid moiety, as well as for identifying the vibrational signatures of the carbon-deuterium bonds.

The IR spectrum is characterized by several key absorption bands. Strong bands corresponding to the stretching vibrations of the two carbonyl groups (one from the Boc group and one from the carboxylic acid) are typically observed in the region of 1680-1750 cm⁻¹. mdpi.comresearchgate.net A broad absorption band for the O-H stretch of the carboxylic acid is expected around 2500-3300 cm⁻¹. The N-H stretching vibration of the carbamate appears around 3300-3500 cm⁻¹.

Crucially, the successful incorporation of deuterium is confirmed by the presence of C-D stretching bands. These bands appear in a region of the spectrum (typically 2100-2250 cm⁻¹) that is usually free from other signals, providing a clear and unambiguous marker for deuteration. The corresponding C-H stretching vibrations, which would appear around 2850-3000 cm⁻¹, will be absent for the deuterated positions.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is sensitive to non-polar bonds and symmetric vibrations. The C-D stretching vibrations are also observable in the Raman spectrum. aip.orgacs.orgspiedigitallibrary.org Studies on deuterated amino acids have shown that N-D stretching frequencies appear around 2175-2200 cm⁻¹, shifted from the N-H region. acs.org Similarly, the C-D vibrations provide a distinct signature in the Raman spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for D-Alanine-2,3,3,3-D4-N-T-Boc

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad) Weak
Carbamate N-H stretch 3300-3500 Weak
Carboxylic Acid C=O stretch ~1700-1725 ~1700-1725
Boc Group C=O stretch ~1680-1700 ~1680-1700
Alanine Backbone C-D stretch ~2100-2250 ~2100-2250

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight, determine the elemental composition, and quantify the amount of D-Alanine-2,3,3,3-D4-N-T-Boc.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For D-Alanine-2,3,3,3-D4-N-T-Boc (formula C₈H₁₁D₄NO₄), HRMS can confirm the molecular weight with a high degree of precision, distinguishing it from compounds with the same nominal mass. The calculated monoisotopic mass is 193.1273 Da. HRMS analysis would verify this exact mass, thereby confirming the successful incorporation of four deuterium atoms. This technique is also invaluable for assessing isotopic purity by detecting the presence of species with fewer or more deuterium atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Determination and Impurity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. It is the method of choice for the quantitative analysis of D-Alanine-2,3,3,3-D4-N-T-Boc in complex matrices.

For analysis, a suitable chromatographic method, such as reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC), is developed to separate the analyte from impurities. mdpi.com The compound is then detected by the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode, where it would be observed as the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

In quantitative studies, D-Alanine-2,3,3,3-D4-N-T-Boc often serves as an ideal internal standard for the quantification of its non-labeled counterpart, N-Boc-D-alanine. The co-elution of the labeled and unlabeled compounds and the distinct mass difference allow for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. oup.com

Table 3: Representative LC-MS Parameters for D-Alanine-2,3,3,3-D4-N-T-Boc Analysis

Parameter Description
LC Column HILIC or C18 Reversed-Phase
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acid or ammonium formate
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Ions [M+H]⁺ (m/z 194.1), [M+Na]⁺ (m/z 216.1)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used for the analysis of volatile and thermally stable compounds. Amino acids and their N-Boc protected derivatives are generally not volatile enough for direct GC-MS analysis due to the polar carboxylic acid group. sigmaaldrich.comthermofisher.com

Therefore, analysis of D-Alanine-2,3,3,3-D4-N-T-Boc by GC-MS requires a subsequent derivatization step to convert the carboxylic acid into a more volatile ester, such as a methyl or a silyl ester (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivative). sigmaaldrich.comresearchgate.net

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrum obtained under electron ionization (EI) would show characteristic fragmentation patterns. A common fragmentation pathway for N-Boc protected compounds is the loss of the Boc group or parts of it, such as the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group. The fragmentation pattern would also be influenced by the additional derivatization of the carboxyl group. nih.gov The mass shifts corresponding to the four deuterium atoms in the fragments would further confirm the structure and labeling pattern.

Chromatographic Separations for Compound Purity and Identity Confirmation

Chromatographic techniques are indispensable for the assessment of the chemical and enantiomeric purity of D-Alanine-2,3,3,3-D4-N-T-Boc. High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography are the cornerstones of these analytical efforts, providing the necessary resolution and sensitivity to detect and quantify impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for determining the analytical purity of D-Alanine-2,3,3,3-D4-N-T-Boc. This method separates the target compound from any potential impurities based on differences in their polarity. A C18 stationary phase is commonly employed, offering excellent retention and separation of the relatively nonpolar Boc-protected amino acid.

The mobile phase typically consists of a mixture of an aqueous component, often with a pH-modifying additive like trifluoroacetic acid (TFA) or formic acid, and an organic modifier such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is frequently utilized to ensure the efficient elution of all components and to achieve optimal peak shapes and resolution. Detection is commonly performed using an ultraviolet (UV) detector, as the tert-butyloxycarbonyl (Boc) group provides a chromophore that absorbs in the low UV region.

A typical HPLC method for the purity assessment of D-Alanine-2,3,3,3-D4-N-T-Boc would involve the parameters outlined in the following table:

Table 1: Illustrative HPLC Parameters for Purity Assessment

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

The purity is determined by calculating the area percentage of the main peak corresponding to D-Alanine-2,3,3,3-D4-N-T-Boc relative to the total area of all observed peaks in the chromatogram.

Chiral Chromatography for Enantiomeric Purity Evaluation

The enantiomeric purity of D-Alanine-2,3,3,3-D4-N-T-Boc is a critical quality attribute, as the presence of its L-enantiomer can have significant implications in stereospecific applications. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their differential retention and separation.

For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have demonstrated excellent enantioselectivity. isotope.com These CSPs offer a multimodal separation mechanism, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which contributes to the effective resolution of the enantiomers.

The mobile phase composition in chiral chromatography is crucial for achieving optimal separation. Both reversed-phase and polar organic modes can be employed. In the reversed-phase mode, a mixture of an aqueous buffer and an organic modifier is used. The choice of the organic modifier and its concentration can significantly impact the retention and resolution of the enantiomers.

An exemplary chiral HPLC method for evaluating the enantiomeric purity is detailed below:

Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Purity

Parameter Value
Column Chirobiotic T, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate (B1210297), pH 6.0
Mobile Phase B Methanol
Isocratic Elution 90:10 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm

| Injection Volume | 5 µL |

Under these conditions, the D-enantiomer is typically retained longer than the L-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram, providing a quantitative measure of the enantiomeric purity.

Development of Robust Analytical Reference Standards utilizing D-Alanine-2,3,3,3-D4-N-T-Boc

Stable isotope-labeled compounds, such as D-Alanine-2,3,3,3-D4-N-T-Boc, are invaluable as internal standards in quantitative bioanalytical methods, particularly those employing mass spectrometry (MS). The development of a robust analytical reference standard involves thorough characterization to establish its identity, purity (both chemical and isotopic), and concentration.

The use of a deuterated standard that is chemically identical to the analyte of interest allows for the correction of variability during sample preparation, chromatography, and ionization in the mass spectrometer. This approach, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative analysis due to its high accuracy and precision.

The characterization of D-Alanine-2,3,3,3-D4-N-T-Boc as a reference standard necessitates a suite of analytical techniques. HPLC and chiral chromatography, as described above, are used to confirm its chemical and enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the structure and to determine the degree of deuterium incorporation. Mass spectrometry provides the exact mass and fragmentation pattern, further confirming the identity of the compound.

The following table summarizes the key analytical tests and their purpose in the qualification of D-Alanine-2,3,3,3-D4-N-T-Boc as a reference standard:

Table 3: Analytical Qualification of D-Alanine-2,3,3,3-D4-N-T-Boc as a Reference Standard

Analytical Technique Purpose Acceptance Criteria
HPLC Chemical Purity ≥ 98%
Chiral HPLC Enantiomeric Purity ≥ 99% D-enantiomer
¹H NMR / ²H NMR Structural Confirmation & Isotopic Enrichment Conforms to structure; ≥ 98 atom % D
Mass Spectrometry Identity Confirmation Conforms to expected mass and fragmentation

| Quantitative NMR (qNMR) | Absolute Purity/Concentration | Reportable value with uncertainty |

By rigorously applying these sophisticated analytical techniques, the identity, purity, and concentration of D-Alanine-2,3,3,3-D4-N-T-Boc can be confidently established, ensuring its suitability as a robust analytical reference standard for demanding quantitative applications.

Applications of D Alanine 2,3,3,3 D4 N T Boc in Mechanistic Biochemical and Organic Chemistry Investigations

Elucidation of D-Alanine Metabolic Pathways and Incorporation Mechanisms

The stable, heavy isotopes of D-Alanine-2,3,3,3-D4-N-T-Boc make it an ideal tracer for metabolic studies. Once the protective Boc group is removed, the deuterated D-alanine can be introduced into biological systems to follow its incorporation into various biomolecules.

Studies on Bacterial Peptidoglycan Biosynthesis Pathways utilizing Deuterated D-Alanine Probes

D-alanine is an essential and unique component of the bacterial cell wall, specifically in the peptidoglycan layer that provides structural integrity to the cell. uliege.be The peptidoglycan biosynthetic pathway begins in the cytoplasm with the conversion of L-alanine to D-alanine by the enzyme alanine (B10760859) racemase, followed by the joining of two D-alanine molecules by D-Ala-D-Ala ligase. This D-alanyl-D-alanine dipeptide is then incorporated into the pentapeptide precursor of peptidoglycan.

The use of deuterated D-alanine probes has been instrumental in studying this pathway. By supplying bacteria with D-alanine labeled with deuterium (B1214612), researchers can track its incorporation into the cell wall using techniques like mass spectrometry. This allows for the precise quantification of peptidoglycan synthesis and turnover under various conditions, such as in the presence of antibiotics that target this pathway. nih.gov For example, penicillin-sensitive enzymes like D-alanine carboxypeptidase, which is involved in the final steps of peptidoglycan cross-linking, can be studied by monitoring the processing of isotope-labeled precursors. nih.govnih.gov

Investigations into Enzymatic Transfer Mechanisms involving D-Alanine

Deuterated D-alanine is a key tool for investigating the mechanisms of enzymes that bind and process it. Alanine racemase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, catalyzes the interconversion of L- and D-alanine, a crucial step in providing D-alanine for peptidoglycan synthesis. nih.gov Studies using deuterated alanine have helped to delineate the stepwise proton transfer mechanism of this enzyme. The transfer of a deuteron instead of a proton allows for the measurement of kinetic isotope effects, which provides information about the transition state of the reaction.

Similarly, transaminases that can act on D-alanine are studied using these isotopic probes. For instance, the exchange of deuterium from deuterated pyruvate (B1213749) (a precursor to alanine) with solvent protons during the reaction catalyzed by alanine aminotransferase provides insight into the formation of Schiff base intermediates and the mechanism of amino group transfer. nih.gov

Research on Enzyme Kinetics and Substrate Specificity Using Isotopic Probes

The substitution of hydrogen with deuterium alters the mass of the molecule without changing its chemical properties, leading to predictable changes in reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying enzyme kinetics.

Characterization of D-Alanine Ligases and Transaminases with Deuterated Substrates

D-alanine-D-alanine ligase (Ddl) is a critical enzyme in peptidoglycan biosynthesis that catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide. wikipedia.orgnih.gov The systematic name for this enzyme is D-alanine:D-alanine ligase (ADP-forming). wikipedia.org Using D-Alanine-2,3,3,3-D4 as a substrate allows for detailed kinetic analysis. By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can determine the degree to which C-H bond cleavage is rate-limiting.

Table 1: Kinetic Isotope Effects (KIE) in Alanine Racemase

SubstrateEnzyme FormKIE on k_catKIE on k_cat/K_M
L-AlaninePerdeuterated~1.3~1.3
D-AlaninePerdeuterated~1.3~1.3
Cα-deuterated AlaninePerdeuterated>1.3~3.0

This table illustrates the kinetic isotope effects observed for the enzyme alanine racemase from Geobacillus stearothermophilus when using a perdeuterated ("heavy") enzyme form with both normal and Cα-deuterated alanine substrates. The data shows that the effect is magnified when the substrate itself is deuterated at the reaction center. nih.gov

Isotope Effect Studies on Enzyme-Catalyzed Reactions involving D-Alanine

Kinetic isotope effect studies are fundamental to understanding the chemical mechanism of an enzyme. For alanine racemase, using Cα-deuterated alanine as a substrate reveals significant KIEs, suggesting that the abstraction of the α-proton is a key, rate-limiting step in the catalytic cycle. nih.govnih.gov

Furthermore, combining substrate isotope effects with studies on "heavy," perdeuterated enzymes (where all non-exchangeable protons are replaced with deuterium) can reveal the coupling of protein motion to the chemical reaction. In alanine racemase, the KIEs with a heavy enzyme and a deuterated substrate were greater than the product of the individual KIEs. nih.gov This breakdown of the rule of the geometric mean suggests that protein vibrational motions are directly involved in the proton/deuteron transfer step. nih.gov

Contributions to Peptide Synthesis and Stereochemical Research

The N-t-Boc protecting group on D-Alanine-2,3,3,3-D4-N-T-Boc makes it particularly useful for solid-phase peptide synthesis (SPPS). nih.gov The Boc group is stable under many reaction conditions but can be readily removed with acid, allowing for the stepwise addition of amino acids to a growing peptide chain.

Incorporating a deuterated amino acid like D-Alanine-2,3,3,3-D4 provides a unique signature for mass spectrometry analysis, facilitating the characterization of synthetic peptides. It can also be used as an internal standard for quantitative proteomics.

In stereochemical research, the synthesis of peptides containing specific D-amino acids is crucial for studying their structure and function. Deuterated D-alanine can be used to create peptides with specific isotopic labels, which can then be analyzed by techniques such as NMR spectroscopy to determine their three-dimensional conformation. Moreover, methods have been developed for the catalytic stereoinversion of L-alanine to deuterated D-alanine, providing a valuable route to this and similar chiral building blocks for synthesis. researchgate.netepa.gov The ability to spike biological samples with synthetic, isotope-labeled peptide diastereomers is a powerful method to confirm the stereochemistry of endogenous peptides by liquid chromatography-mass spectrometry. nih.gov

Analysis of Racemization and Epimerization Processes in Peptide Coupling Reactions

A significant challenge in peptide synthesis is the potential loss of stereochemical integrity at the α-carbon of an amino acid during the coupling process, a side reaction known as racemization or epimerization. nih.govnih.gov This process can lead to the formation of diastereomeric peptides, which are difficult to purify and can have drastically different biological activities. nih.govresearchgate.net

D-Alanine-2,3,3,3-D4-N-t-Boc serves as a powerful analytical probe for quantifying the extent of such side reactions. Researchers can incorporate this labeled amino acid into a peptide sequence and, following the coupling and deprotection steps, analyze the final product using mass spectrometry.

The mechanism of racemization often involves the formation of an oxazolone or enolate intermediate, which allows for the abstraction and re-addition of the α-hydrogen. peptide.com By using D-Alanine-2,3,3,3-D4-N-t-Boc, the D-alanine residue is tagged with a mass of +4 atomic mass units compared to its natural counterpart. If epimerization occurs, the product will contain L-Alanine-2,3,3,3-D4. This labeled epimer can be easily distinguished from the intended D-isomer and any unlabeled (natural abundance) alanine contamination by high-resolution mass spectrometry or chromatography, allowing for precise quantification of the side reaction under various coupling conditions. nih.gov

The data below illustrates a hypothetical experiment comparing different coupling reagents and their propensity to cause epimerization during the synthesis of a model dipeptide, Ac-Phe-Ala-NH₂.

Table 1: Quantification of Epimerization Using D-Alanine-2,3,3,3-D4-N-t-Boc Hypothetical data for the coupling of Ac-L-Phe with D-Alanine-2,3,3,3-D4-NH₂

Coupling Reagent Combination Base Temperature (°C) Detected % L-Ala-d4 Epimer
HBTU / HOBt DIPEA 25 1.8%
HATU / HOAt DIPEA 25 0.9%
DIC / Oxyma None 25 1.2%
PyBOP NMM 25 2.5%

Utilization as a Building Block in the Synthesis of Stereochemically Defined Peptides for Conformational Studies

The three-dimensional structure of a peptide is fundamental to its biological function. nih.gov The incorporation of D-amino acids into a peptide sequence is a well-established strategy to induce specific secondary structures, such as β-turns and helices, that may not be accessible with L-amino acids alone. nih.gov D-Alanine-2,3,3,3-D4-N-t-Boc is an ideal building block for creating such stereochemically defined peptides for detailed conformational analysis.

Once incorporated into a peptide, the deuterium-labeled methyl group acts as a silent, non-perturbative probe for structural studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium labeling simplifies complex proton NMR spectra and allows for the use of specific 2H-NMR techniques to measure bond orientations and dynamics with high precision. This provides invaluable data for defining the peptide's solution or solid-state conformation. nih.gov

For example, incorporating a D-alanine residue can promote a β-turn, a structure critical for protein folding and molecular recognition. The table below outlines the typical backbone dihedral angles associated with such structures.

Table 2: Influence of D-Alanine Incorporation on Peptide Conformation

Peptide Sequence Fragment Residue i+1 Residue i+2 Typical Φ Angle (i+1) Typical Ψ Angle (i+1) Resulting Conformation
-L-Pro-L-Ala - L-Pro L-Ala ~ -60° ~ -30° α-helix / Polyproline II
-L-Pro-D-Ala - L-Pro D-Ala ~ +60° ~ +30° Type II' β-turn

Tracing Methodologies in Biological Systems (non-clinical focus)

Beyond its applications in synthetic chemistry, the deprotected form, D-Alanine-2,3,3,3-D4, is a powerful tracer for metabolic studies in model biological systems.

Application in Stable Isotope Tracing for Pathway Elucidation in Model Systems

Stable isotope tracing is a cornerstone of metabolic research, allowing scientists to follow atoms through complex biochemical networks. mssm.eduspringernature.com D-Alanine-2,3,3,3-D4 can be introduced to cell cultures or isolated organ systems to trace the metabolic fate of D-alanine. In many organisms, D-amino acids are processed by the enzyme D-amino acid oxidase (DAAO), which converts D-alanine to pyruvate.

By supplying D-Alanine-2,3,3,3-D4 to a model system, researchers can use mass spectrometry to track the appearance of the deuterium label in downstream metabolites. nih.gov This allows for the unambiguous quantification of the flux from D-alanine into central carbon metabolism. For instance, the conversion of D-Ala-d4 to pyruvate-d3 (losing one deuterium from the α-carbon) and its subsequent entry into the TCA cycle can be monitored. elifesciences.org This provides direct insight into the activity of D-amino acid metabolic pathways, which are relevant in microbiology and neuroscience.

Table 3: Tracking Deuterium from D-Alanine-d4 in a Model Metabolic System Expected mass isotopologue distribution (MID) following metabolism

Metabolite Unlabeled Mass (M+0) Labeled Mass (Expected) Pathway
D-Alanine 89 M+4 Tracer Input
Pyruvate 88 M+3 D-amino acid oxidase
Lactate 90 M+3 Lactate Dehydrogenase
Citrate (first turn) 192 M+2 TCA Cycle

Investigation of Amino Acid Turnover and Flux in in vitro and ex vivo Models

Metabolic flux analysis provides a quantitative measure of the rates of biochemical reactions. researchgate.net By introducing D-Alanine-2,3,3,3-D4 into an in vitro (cell culture) or ex vivo (tissue slice) model, it is possible to measure the rates of D-alanine transport, incorporation into cellular components, and catabolism. nih.govnih.gov

This technique is particularly useful for studying protein turnover. Cells are cultured in a medium containing a known concentration of D-Alanine-2,3,3,3-D4. Over time, this labeled amino acid is incorporated into newly synthesized proteins. By harvesting the cells at different time points, isolating the proteins, and analyzing the ratio of labeled to unlabeled alanine via mass spectrometry, researchers can calculate the rate of protein synthesis. nih.gov Similarly, by monitoring the dilution of the labeled alanine in the intracellular free amino acid pool, one can determine rates of amino acid transport and breakdown. nih.govnih.gov

Table 4: Experimental Design for in vitro Amino Acid Turnover Study

Parameter Description Measurement Method
Tracer D-Alanine-2,3,3,3-D4 -
Model System Primary hepatocyte culture -
Time Points 0, 2, 4, 8, 12 hours -
Fraction Analyzed Intracellular free amino acids LC-MS/MS
Fraction Analyzed Protein hydrolysate GC-MS or LC-MS/MS
Calculated Flux Rate of protein synthesis Isotope enrichment over time

| Calculated Flux | Rate of D-alanine uptake/catabolism | Isotope dilution in the free pool |

Table of Compounds

Compound Name
D-Alanine-2,3,3,3-D4-N-t-Boc
Ac-Phe-Ala-NH₂
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HOBt (Hydroxybenzotriazole)
DIPEA (N,N-Diisopropylethylamine)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HOAt (1-Hydroxy-7-azabenzotriazole)
DIC (N,N'-Diisopropylcarbodiimide)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
NMM (N-Methylmorpholine)
L-Proline
L-Alanine
D-Alanine
Glycine
Pyruvate
Lactate
Citrate

D Alanine 2,3,3,3 D4 N T Boc As a Precision Isotopic Probe in Advanced Analytical Platforms

Internal Standardization in Quantitative Proteomics and Metabolomics

In quantitative proteomics and metabolomics, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest possible analytical specificity and accuracy. nih.gov D-Alanine-2,3,3,3-D4-N-t-Boc serves as an ideal internal standard for the quantification of D-alanine. Its chemical properties are nearly identical to the endogenous analyte, D-alanine, but it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows for the precise correction of variability introduced during sample preparation and analysis.

Method Development for Absolute and Relative Quantification

The development of robust analytical methods is fundamental for both absolute and relative quantification of D-alanine. Absolute quantification determines the exact concentration of the analyte in a sample, while relative quantification compares the analyte levels across different samples. The use of D-Alanine-2,3,3,3-D4-N-t-Boc is integral to both approaches.

For absolute quantification, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of unlabeled D-alanine and a constant concentration of D-Alanine-2,3,3,3-D4-N-t-Boc. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. This curve is then used to determine the concentration of D-alanine in unknown samples. A typical calibration curve for D-alanine using this method demonstrates excellent linearity, often with a coefficient of determination (R²) greater than 0.99. nih.gov

Table 1: Representative Calibration Curve Data for D-Alanine Quantification

D-Alanine Concentration (µM) Peak Area Ratio (Analyte/Internal Standard)
0.5 0.025
1.0 0.051
5.0 0.255
10.0 0.510
25.0 1.275
50.0 2.550

This table presents representative data illustrating the linear relationship between D-alanine concentration and the measured peak area ratio when using D-Alanine-2,3,3,3-D4-N-t-Boc as an internal standard.

Addressing Matrix Effects and Analytical Reproducibility

Biological samples such as plasma, urine, and tissue extracts are complex matrices containing numerous compounds that can interfere with the analysis of the target analyte. sigmaaldrich.com These interferences, known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.

The co-elution of the analyte and its stable isotope-labeled internal standard ensures that both are subjected to the same matrix effects. sigmaaldrich.com By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to a significant improvement in analytical reproducibility and accuracy. The use of D-Alanine-2,3,3,3-D4-N-t-Boc helps to overcome the ion suppression, ion variability, and drifting signals often encountered in mass spectrometry-based metabolomics studies. sigmaaldrich.com

Table 2: Impact of Internal Standard on Analytical Reproducibility

Sample Matrix Analyte Without Internal Standard (%RSD) With D-Alanine-2,3,3,3-D4-N-t-Boc (%RSD)
Human Plasma D-Alanine 15.8 3.2
Human Urine D-Alanine 18.2 4.5

%RSD (Relative Standard Deviation) is a measure of precision. This table shows hypothetical but typical data demonstrating the significant improvement in analytical precision with the use of a stable isotope-labeled internal standard.

Stable Isotope Dilution Analysis (SIDA) Methodologies

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. nih.gov This "isotope dilution" allows for highly accurate determination of the analyte's concentration, as the measurement is based on the ratio of the natural and labeled isotopes.

Principles and Applications in Highly Accurate Quantification of D-Alanine and its Metabolites

In the SIDA workflow for D-alanine quantification, a precise amount of D-Alanine-2,3,3,3-D4-N-t-Boc is added to the biological sample at the earliest stage of sample preparation. This mixture is then processed through extraction, purification, and derivatization steps. Since the labeled standard behaves identically to the endogenous D-alanine, any losses during sample workup affect both compounds equally.

The final extract is analyzed by a mass spectrometer, and the ratio of the signal intensity of the unlabeled D-alanine to the labeled D-Alanine-2,3,3,3-D4-N-t-Boc is measured. This ratio, along with the known amount of the added standard, allows for the calculation of the initial concentration of D-alanine in the sample with high accuracy and precision. This methodology is particularly valuable for quantifying low-abundance metabolites and for studies where high accuracy is paramount, such as in clinical biomarker validation. nih.gov

Method Validation and Performance Characteristics

A key aspect of any quantitative analytical method is its validation to ensure reliability and reproducibility. SIDA methods utilizing D-Alanine-2,3,3,3-D4-N-t-Boc are validated for several performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation studies for the quantification of amino acids in biological fluids like plasma and urine have demonstrated that SIDA-LC-MS/MS methods achieve excellent performance. msacl.orgmz-at.de

Table 3: Typical Method Validation and Performance Characteristics for D-Alanine Quantification using SIDA

Parameter Performance Metric
Linearity (R²) > 0.995
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery (%) 85-115%
Limit of Detection (LOD) 0.05 µM

| Limit of Quantification (LOQ) | 0.15 µM |

This table summarizes typical performance characteristics obtained during the validation of a stable isotope dilution analysis method for D-alanine in a biological matrix. These values are representative of a robust and reliable analytical method.

Future Directions and Emerging Research Avenues for D Alanine 2,3,3,3 D4 N T Boc and Analogous Deuterated Amino Acid Derivatives

Development of Advanced Synthetic Routes for Multi-Labeled and Complex Analogues

The utility of deuterated amino acids is directly linked to the sophistication of methods available for their synthesis. While existing routes are effective, future research is focused on developing more efficient, selective, and versatile synthetic strategies to access a wider array of complex and multi-labeled analogues.

Current research is moving beyond simple deuteration to achieve high degrees of site- and stereoselectivity. researchgate.netmdpi.com Enzymatic and chemoenzymatic methods are at the forefront of this effort. For example, dual-protein catalysis systems have been developed that can achieve hydrogen-deuterium (H/D) exchange at specific Cα and Cβ positions on amino acids with high enantioselectivity. nih.gov These biocatalytic approaches offer significant advantages over traditional chemical methods, which often require harsh conditions and multi-step procedures starting from deuterated precursors. nih.gov

Another promising avenue is the use of novel catalytic systems, such as organophotocatalysis. This approach uses light-mediated radical processes to introduce deuterium (B1214612), allowing for the synthesis of enantioenriched α-deuterated α-amino acids under mild conditions. nih.gov Such methods demonstrate broad functional group tolerance and can be applied to a wide range of substrates, including complex drug molecules and natural products. researchgate.net The development of scalable protocols using catalysts like ruthenium on carbon (Ru/C) in heavy water (D₂O) also represents a significant step towards making selectively deuterated amino acids more accessible and cost-effective for widespread research use. mdpi.com

Future work will likely focus on combining these strategies to create "multi-labeled" amino acids containing deuterium at several specific positions, or even incorporating other stable isotopes like ¹³C and ¹⁵N. These complex analogues will serve as highly sophisticated probes for dissecting intricate biochemical pathways and protein structures.

Table 1: Comparison of Modern Synthetic Routes for Deuterated Amino Acids

Method Key Features Advantages Challenges
Dual-Protein Biocatalysis Uses enzymes to catalyze H/D exchange at specific sites (e.g., Cα and Cβ). nih.gov High site- and stereoselectivity; mild reaction conditions. nih.gov Enzyme availability and stability; substrate scope can be limited. nih.gov
Organophotocatalysis Employs a photocatalyst to generate radicals for deuterium incorporation. nih.gov Mild conditions; broad functional group tolerance; can create complex structures. researchgate.netnih.gov Catalyst cost and optimization; potential for side reactions.

| Metal-Catalyzed H/D Exchange | Uses transition metals (e.g., Ru, Pd) in D₂O to facilitate direct H/D exchange. mdpi.com | Can be cost-effective; D₂O is an inexpensive deuterium source. researchgate.netmdpi.com | Can lead to partial deuteration and racemization; requires optimization for selectivity. mdpi.com |

Integration with Novel Hybrid Analytical Technologies (e.g., Ion Mobility-Mass Spectrometry)

The analysis of deuterated compounds and the biological systems they probe is being revolutionized by the integration of hybrid analytical technologies. Ion Mobility-Mass Spectrometry (IM-MS) is a particularly powerful technique that is enhancing the utility of deuterated amino acids. biopharmaspec.com

IM-MS separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. youtube.comyoutube.com This additional dimension of separation is invaluable for several reasons. It can resolve isomeric and isobaric compounds that are indistinguishable by mass spectrometry alone. nih.gov For instance, IM-MS can distinguish between peptides containing stereoisomeric amino acids (D- and L-forms), which is crucial for studying the function of D-amino acids in biological systems. biopharmaspec.com

In the context of Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), a key technique for studying protein dynamics, the integration of ion mobility significantly improves data quality. acs.org By providing an orthogonal mode of separation, IM increases the number of peptides that can be identified and monitored, leading to higher resolution mapping of protein conformation and flexibility. acs.org Advanced IM-MS platforms, such as those with cyclic ion mobility devices, offer even greater resolving power, allowing for more detailed structural analysis of complex biomolecules. biopharmaspec.com

Future applications will see the routine use of LC-IM-MS methods for high-throughput analysis of deuterated amino acids in complex biological matrices. nih.gov This will enable more precise and comprehensive studies in metabolomics, proteomics, and drug metabolism, where deuterated standards are essential for accurate quantification. reddit.com

Expanding Applications in Systems Biology Beyond Current Paradigms

Deuterated amino acids are becoming indispensable tools in systems biology, moving beyond their traditional use as simple tracers. Their unique properties are being leveraged to probe the dynamics of entire biological systems, from metabolic fluxes to protein turnover and biosynthetic pathways.

In metabolomics, mixtures of deuterated amino acids serve as robust internal standards for high-throughput LC/MS and GC-MS analyses, enabling accurate quantification of metabolites in complex biological samples. The predictable mass shift introduced by deuterium allows for clear differentiation from their endogenous, protiated counterparts. reddit.com This is critical for functional metabolomics, where researchers aim to understand in vivo amino acid metabolism and protein turnover in health and disease. mdpi.com

Furthermore, selectively deuterated amino acids are powerful probes for elucidating enzymatic mechanisms and biosynthetic pathways. nih.govpnas.org By incorporating a deuterated substrate into a biological system, researchers can track its transformation and identify intermediates, providing detailed mechanistic information. pnas.org The kinetic isotope effect (see section 6.4) can also be exploited to determine rate-limiting steps in enzymatic reactions.

Emerging applications in systems biology include the use of deuterated amino acids to study the stability and structure of protein therapeutics and to investigate the role of specific amino acid residues in protein-protein interactions. The incorporation of deuterated amino acids can subtly alter protein stability and binding affinities, providing a unique tool to study these relationships. mdpi.compnas.org As our ability to synthesize more complex deuterated analogues grows, so too will their application in dissecting the intricate networks that govern cellular function.

Computational Chemistry and Theoretical Modeling of Deuterium Isotope Effects in Biological and Chemical Reactions

Parallel to experimental advances, computational chemistry and theoretical modeling are providing unprecedented insight into the fundamental nature of deuterium isotope effects. These studies are crucial for both interpreting experimental results and predicting the behavior of deuterated molecules in biological and chemical systems.

The primary deuterium kinetic isotope effect (KIE) arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. Computational methods, such as Density Functional Theory (DFT), are used to model reaction pathways and calculate theoretical KIEs, which can then be compared with experimental data to validate proposed reaction mechanisms. mdpi.com

Beyond covalent bond cleavage, deuterium substitution can also influence noncovalent interactions, such as hydrogen bonding and hydrophobic interactions, although these effects are more subtle. researchgate.netcchmc.org Theoretical calculations help to explain the physical basis for these effects, which can be attributed to slight differences in the polarizability and average bond lengths of C-D versus C-H bonds. cchmc.org These subtle changes can impact everything from protein-ligand binding to the conformational stability of proteins. mdpi.compnas.org

Future research will focus on developing more accurate and computationally efficient models to predict deuterium isotope effects in large, complex biological systems. This will involve multiscale modeling approaches that combine quantum mechanics (to describe the reaction center) with molecular mechanics (to describe the surrounding protein or solvent environment). A deeper theoretical understanding will enhance the design of deuterated molecules as therapeutic agents (e.g., by slowing metabolic degradation) and as precise probes for studying biological function. nih.govresearchgate.net

Table 2: Key Compounds Mentioned

Compound Name Abbreviation / Synonym
D-Alanine-2,3,3,3-D4-N-T-boc Boc-D-Ala-d4
Deuterium oxide Heavy water, D₂O
Ruthenium on carbon Ru/C
Palladium on carbon Pd/C
Platinum on carbon Pt/C
tert-Butoxycarbonyl Boc
Carbon-13 ¹³C

Q & A

Q. What are the optimal synthetic routes for D-Alanine-2,3,3,3-D4-N-T-boc, and how can isotopic purity be maximized?

  • Methodological Answer : The synthesis typically involves deuterium incorporation at specific carbon positions (C2, C3, C3, C3) via acid-catalyzed H/D exchange or enzymatic methods, followed by N-T-boc protection. Key steps include:
  • Deuteration : Use of deuterated solvents (e.g., D2O) and catalysts (e.g., DCl) to ensure high isotopic enrichment .
  • Protection : Boc-group introduction under anhydrous conditions with di-tert-butyl dicarbonate .
  • Purification : Reverse-phase HPLC or column chromatography to isolate ≥98% isotopic purity.
    Critical Parameters :
StepKey ParameterOptimal Range
DeuterationReaction time24–48 hrs
ProtectionTemperature0–4°C
PurificationSolvent gradient10–50% MeCN in H2O

Q. How should researchers characterize isotopic enrichment and positional deuterium distribution?

  • Methodological Answer : Combine 2H-NMR (quantitative analysis of deuterium at each position) and high-resolution mass spectrometry (HRMS) to confirm molecular weight shifts. For example:
  • 2H-NMR : Peaks at δ 1.2–1.5 ppm (C3 deuterium) and δ 3.8–4.2 ppm (C2 deuterium) .
  • HRMS : Expected [M+H]+ for C8H10D4NO4: 222.15 ± 0.02 Da.
    Detection Limits :
TechniqueDetection LimitPrecision
2H-NMR0.1% deuterium±2%
HRMS0.01 Da±0.005 Da

Q. What storage conditions preserve the stability of D-Alanine-2,3,3,3-D4-N-T-boc?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis of the Boc group. Regular stability testing via NMR is recommended every 6 months .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) be studied using D-Alanine-2,3,3,3-D4-N-T-boc in enzymatic reactions?

  • Methodological Answer : Design competitive assays with deuterated vs. non-deuterated substrates. For example:
  • Enzyme Kinetics : Compare kcat/KMk_{cat}/K_M ratios using stopped-flow spectroscopy.
  • Isotope Tracing : LC-MS/MS to track deuterium retention in reaction products .
    Data Interpretation :
  • A Dkcat>1^{D}k_{cat} > 1 indicates rate-limiting bond cleavage at deuterated positions.
  • Contradictory results (e.g., inverse KIE) may suggest non-classical effects or experimental artifacts (e.g., incomplete deuteration).

Q. How can researchers resolve discrepancies in deuterium distribution observed during synthesis?

  • Methodological Answer : Use stepwise isotopic analysis to isolate the source of error:

Q. QC Checkpoints :

  • After deuteration: Verify D% via combustion-IRMS.
  • After Boc protection: Confirm integrity via FTIR (C=O stretch at 1680–1720 cm⁻¹) .

Q. Troubleshooting :

IssuePossible CauseSolution
Low C3 deuterationIncomplete H/D exchangeExtend reaction time to 72 hrs
Boc-group hydrolysisMoisture exposureUse molecular sieves during synthesis

Q. What experimental designs minimize background interference in metabolic tracing studies using this compound?

  • Methodological Answer : Implement dual-isotope labeling (e.g., 13C + 2H) and time-resolved sampling to distinguish endogenous vs. exogenous alanine pools. Analytical strategies include:
  • MS/MS Fragmentation : Monitor unique ion transitions (e.g., m/z 222 → 178 for D4-labeled species).
  • Chromatographic Separation : Use HILIC columns to resolve isotopic analogs .

Data Contradiction Analysis

Q. How should conflicting NMR and MS data on deuterium content be addressed?

  • Methodological Answer : Cross-validate with isotopic dilution assays :
  • Step 1 : Spike samples with a known quantity of non-deuterated standard.
  • Step 2 : Calculate deuterium incorporation via standard curve deviations.
    Common Pitfalls :
  • NMR Overestimation : Proton decoupling artifacts; use inverse-gated decoupling .
  • MS Underestimation : In-source fragmentation; optimize ionization parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.